2-Amino-4-methoxy-3-methylbenzonitrile

Catalog No.
S811064
CAS No.
923274-68-4
M.F
C9H10N2O
M. Wt
162.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-methoxy-3-methylbenzonitrile

CAS Number

923274-68-4

Product Name

2-Amino-4-methoxy-3-methylbenzonitrile

IUPAC Name

2-amino-4-methoxy-3-methylbenzonitrile

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C9H10N2O/c1-6-8(12-2)4-3-7(5-10)9(6)11/h3-4H,11H2,1-2H3

InChI Key

CDZMIQSRVJVDFS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1N)C#N)OC

Canonical SMILES

CC1=C(C=CC(=C1N)C#N)OC

2-Amino-4-methoxy-3-methylbenzonitrile features a benzene ring substituted with an amino group at the second position, a methoxy group at the fourth position, and a methyl group at the third position. The presence of these functional groups contributes to its reactivity and potential utility in organic synthesis and medicinal chemistry. Its structure can be depicted as follows:

text
OCH3 |NH2-C6H3-CH3 | CN

Typical of aromatic compounds, including:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for further functionalization.
  • Electrophilic aromatic substitutions: The methoxy group can direct electrophiles to ortho or para positions on the benzene ring.
  • Reactions involving the nitrile group: The nitrile can undergo hydrolysis to form corresponding carboxylic acids or amides under acidic or basic conditions.

Several methods exist for synthesizing 2-amino-4-methoxy-3-methylbenzonitrile:

  • From 4-methoxybenzaldehyde: A common synthetic route involves oximating 4-methoxybenzaldehyde followed by subsequent reactions with oxammonium salts and triethylamine, leading to the formation of the desired compound .
  • Nitration followed by reduction: Another approach includes nitrating 4-methoxy-3-methylbenzene and then reducing the resulting nitro compound to obtain the amino derivative.

2-Amino-4-methoxy-3-methylbenzonitrile serves as a versatile building block in organic synthesis. Its applications include:

  • Pharmaceutical intermediates: It is used in the synthesis of various bioactive molecules.
  • Dyes and pigments: The compound can be utilized in developing colorants due to its chromophoric properties.

When comparing 2-amino-4-methoxy-3-methylbenzonitrile with other similar compounds, several noteworthy analogs include:

Compound NameStructure HighlightsUnique Features
2-Amino-4-methylbenzonitrileAmino at position 2, methyl at position 4Lacks methoxy group; simpler structure
3-Bromo-2-methoxybenzonitrileBromine at position 3, methoxy at position 2Halogen substitution enhances reactivity
5-Fluoro-2-methylbenzonitrileFluorine at position 5, methyl at position 2Fluorine increases lipophilicity

These compounds share structural similarities but differ in their substituents, which affects their chemical reactivity and biological properties.

XLogP3

1.8

Wikipedia

2-Amino-4-methoxy-3-methylbenzonitrile

Dates

Modify: 2023-08-16

Explore Compound Types